molecular formula C17H17ClN2O4S B3003250 N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide CAS No. 300690-95-3

N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide

Cat. No.: B3003250
CAS No.: 300690-95-3
M. Wt: 380.84
InChI Key: YUXZFPKLQCUVHS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide is a benzamide derivative featuring a 4-chlorophenyl group attached to the amide nitrogen and a morpholine sulfonyl moiety at the 3-position of the benzene ring.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-14-4-6-15(7-5-14)19-17(21)13-2-1-3-16(12-13)25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXZFPKLQCUVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with morpholine, followed by the introduction of the benzamide moiety. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Discussion of Key Trends

  • Role of Sulfonyl Groups: Morpholinylsulfonyl substituents (as in the target compound) may improve water solubility and enzyme-binding affinity compared to non-sulfonylated analogs .
  • Chlorophenyl Moieties : The 4-chlorophenyl group is a common pharmacophore in antiviral and enzyme-inhibitory compounds, likely due to its balance of lipophilicity and electronic effects .
  • Bioactivity Gaps : While IMB-0523 and maleimide derivatives have well-characterized activities, the target compound’s biological data remain unelucidated in the provided evidence.

Biological Activity

N-(4-chlorophenyl)-3-morpholin-4-ylsulfonylbenzamide is a synthetic organic compound with notable biological activities, particularly in the context of drug discovery and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group, a morpholine moiety, and a chlorinated phenyl ring. Its molecular formula is C16H18ClN2O3SC_{16}H_{18}ClN_{2}O_{3}S. The presence of the chlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

The mechanism of action of this compound primarily involves its role as an enzyme inhibitor.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in various metabolic pathways. For instance, it may interact with the active sites of target enzymes, leading to a decrease in their activity. This inhibition can affect cellular signaling pathways and metabolic processes, contributing to its therapeutic effects.

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as leukemia and lymphoma cells. The compound's mechanism involves the activation of apoptotic pathways, including caspase activation and mitochondrial dysfunction.

Cell LineIC50 (µM)Mechanism of Action
RS4;11 (leukemia)8Apoptosis via caspase activation
DoHH2 (lymphoma)5Mitochondrial dysfunction

2. Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In preclinical models, it has been observed to reduce pro-inflammatory cytokine levels, suggesting potential applications in treating inflammatory diseases.

3. Autotaxin Inhibition

This compound has been identified as an inhibitor of autotaxin, an enzyme implicated in cancer progression and fibrosis. This inhibition could provide therapeutic benefits in conditions characterized by excessive autotaxin activity.

Case Study 1: Antitumor Efficacy

In a study examining the effects of this compound on RS4;11 xenografts in mice, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's potential as a therapeutic agent for hematological malignancies.

Case Study 2: Inflammatory Disease Model

A model of rheumatoid arthritis demonstrated that administration of this compound led to decreased joint swelling and reduced levels of inflammatory markers, supporting its role in managing inflammatory conditions.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its biological activity and selectivity for target enzymes. Modifications to the morpholine or sulfonamide groups have shown promise in improving binding affinity and reducing off-target effects.

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